molecular formula C22H15ClN2O B10815060 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

Cat. No.: B10815060
M. Wt: 358.8 g/mol
InChI Key: WTSNADCCDZTFBO-UHFFFAOYSA-N
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Description

2-(1H-1,3-Benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is a chalcone derivative featuring a benzodiazole core, a 4-chlorophenyl group, and a phenyl-substituted α,β-unsaturated ketone. The benzodiazole moiety contributes to electron-deficient aromatic systems, enhancing interactions with biological targets, while the 4-chlorophenyl group improves lipophilicity and metabolic stability .

Properties

Molecular Formula

C22H15ClN2O

Molecular Weight

358.8 g/mol

IUPAC Name

2-(1H-benzimidazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one

InChI

InChI=1S/C22H15ClN2O/c23-17-12-10-15(11-13-17)14-18(21(26)16-6-2-1-3-7-16)22-24-19-8-4-5-9-20(19)25-22/h1-14H,(H,24,25)

InChI Key

WTSNADCCDZTFBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4N3

Origin of Product

United States

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is synthesized via acid-catalyzed cyclization of o-phenylenediamine with carboxylic acid derivatives. For example, 1-(1H-benzoimidazol-2-yl)ethan-1-ol is prepared by refluxing o-phenylenediamine with lactic acid in 4 M hydrochloric acid for 16 hours. This intermediate is oxidized to 2-acetylbenzimidazole using potassium permanganate (KMnO₄) in the presence of aluminum oxide, yielding a white solid with 72% purity after purification.

Key Reaction Conditions

ReactantsCatalyst/SolventTemperatureTimeYield
o-Phenylenediamine + Lactic acidHCl (4 M)Reflux16 h95%
1-(1H-Benzoimidazol-2-yl)ethan-1-ol + KMnO₄Al₂O₃, H₂O80°C6 h72%

Chalcone Formation via Claisen-Schmidt Condensation

The chalcone segment is introduced through Claisen-Schmidt condensation between 2-acetylbenzimidazole and 4-chlorobenzaldehyde. This base-catalyzed reaction proceeds in ethanol with aqueous potassium hydroxide (KOH, 40%) at room temperature for 10 hours. The α,β-unsaturated ketone linkage forms regioselectively, yielding the (E)-isomer predominantly.

Mechanistic Insights

  • Enolate Formation : The base deprotonates the acetyl group, generating a nucleophilic enolate.

  • Nucleophilic Attack : The enolate attacks the electrophilic carbonyl carbon of 4-chlorobenzaldehyde.

  • Dehydration : Elimination of water produces the conjugated chalcone system.

Optimization Parameters

ParameterOptimal ValueImpact on Yield
Base Concentration40% KOHMaximizes enolate formation
SolventEthanolEnhances solubility of intermediates
Reaction Time10–12 hEnsures complete dehydration

Hybridization of Benzimidazole and Chalcone Moieties

The final step involves coupling the benzimidazole and chalcone units. In a representative procedure, 2-acetylbenzimidazole reacts with 4-chlorochalcone under acidic conditions. Trifluoroacetic acid (TFA) catalyzes the nucleophilic addition of the benzimidazole’s NH group to the chalcone’s α-carbon, followed by cyclodehydration to form the hybrid structure.

Critical Observations

  • Steric Effects : Bulky substituents on the chalcone reduce reaction rates, necessitating longer reaction times.

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) enhance electrophilicity, improving coupling efficiency.

Representative Reaction Setup

ComponentQuantityRole
2-Acetylbenzimidazole1.0 equivNucleophile
4-Chlorochalcone1.1 equivElectrophile
Trifluoroacetic acid10 mol%Catalyst
Dichloromethane (DCM)15 mL/mmolSolvent

Purification and Characterization

Chromatographic Purification

Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as the eluent. This removes unreacted starting materials and byproducts, achieving >95% purity.

Spectroscopic Validation

  • ¹H-NMR : Characteristic signals include:

    • δ 7.21–7.60 ppm (aromatic protons of benzimidazole).

    • δ 6.90 ppm (C4-thiazole proton in intermediate adducts).

    • δ 10.32 ppm (NH proton of benzimidazole).

  • IR Spectroscopy : Bands at 1670 cm⁻¹ (C=O stretch) and 1605 cm⁻¹ (C=C stretch) confirm chalcone formation.

Comparative Analytical Data

Compound¹H-NMR (δ, ppm)IR (cm⁻¹)
2-Acetylbenzimidazole1.73 (d, CH₃), 5.22 (q, CH)1675 (C=O)
4-Chlorochalcone7.45–7.80 (Ar-H)1600 (C=C)
Target Hybrid Compound7.30–7.85 (Ar-H)1670 (C=O), 1605 (C=C)

Challenges and Mitigation Strategies

Byproduct Formation

  • Issue : Competing Michael addition reactions generate undesired dihydrochalcone derivatives.

  • Solution : Use anhydrous solvents and strictly control reaction pH (<7).

Low Coupling Efficiency

  • Issue : Steric hindrance from the 4-chlorophenyl group reduces reaction rates.

  • Solution : Employ high-boiling solvents (e.g., DMF) to increase reaction temperature (80–100°C).

Scalability and Industrial Relevance

Pilot-scale synthesis (100 g batches) achieves 68–72% yield using continuous-flow reactors, reducing purification time by 40% compared to batch processes. The compound’s antitumor and antimicrobial properties, as demonstrated in HepG2 cell line assays , underscore its potential for pharmaceutical development.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives, often involving the reduction of the double bond or other functional groups.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodiazole or phenyl rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or quinones, reduction may produce alcohols or alkanes, and substitution reactions can lead to a wide range of substituted benzodiazole derivatives.

Scientific Research Applications

    Chemistry: As a precursor or intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modulates.

    Pathways Involved: Biological pathways that are affected by the compound, leading to its observed effects.

Comparison with Similar Compounds

Chalcone derivatives with heterocyclic substituents are widely explored for their bioactivity. Below is a detailed comparison of the target compound with structurally analogous molecules:

Structural and Physicochemical Comparisons
Compound Name Molecular Weight Key Substituents Key Functional Groups
2-(1H-1,3-Benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one 383.84 g/mol Benzodiazole, 4-chlorophenyl, phenyl α,β-unsaturated ketone
(Z)-3-(4-Chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one 379.85 g/mol Pyrazole, 4-chlorophenyl, phenyl α,β-unsaturated ketone
(Z)-1-(2,4-Difluorophenyl)-3-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one 347.27 g/mol Triazole, difluorophenyl, fluorophenyl α,β-unsaturated ketone
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one 288.73 g/mol 4-hydroxyphenyl, 4-chlorophenyl α,β-unsaturated ketone

Key Observations :

  • Heterocyclic Influence : The benzodiazole group in the target compound introduces a planar, electron-deficient aromatic system, contrasting with pyrazole (electron-rich) and triazole (moderately polar) in analogs . This affects binding affinity to hydrophobic receptor pockets.
  • Substituent Effects : The 4-chlorophenyl group enhances lipophilicity (logP ~3.5) compared to hydroxylated derivatives (logP ~2.8) , improving membrane permeability.
  • Molecular Weight : Higher molecular weight (383.84 g/mol) may limit blood-brain barrier penetration compared to simpler analogs (e.g., 288.73 g/mol) .
Pharmacological Activity Comparisons
  • Anti-Obesity Potential: The pyrazole analog (Z)-3-(4-chlorophenyl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-phenylprop-2-en-1-one demonstrated superior CB1 receptor binding (docking score: -9.2 kcal/mol) compared to the target compound (estimated score: -8.5 kcal/mol), attributed to pyrazole’s hydrogen-bonding capability .
  • Antimicrobial Activity : Triazole derivatives (e.g., ) exhibit broad-spectrum antimicrobial activity (MIC: 2–8 µg/mL) due to fluorine substituents, whereas the target compound’s benzodiazole core may prioritize anticancer activity .
  • Solubility : Hydroxyphenyl analogs (e.g., ) show higher aqueous solubility (3.2 mg/mL) than the chlorophenyl-substituted target compound (0.9 mg/mL), critical for oral bioavailability .
Computational and Experimental Findings
  • Density Functional Theory (DFT) Analysis : The benzodiazole core in the target compound exhibits a higher electron affinity (-1.8 eV) compared to pyrazole (-1.2 eV) and triazole (-1.5 eV), suggesting stronger electrophilic interactions in biological systems .
  • Synthetic Yield : The target compound’s synthesis via Claisen-Schmidt condensation achieved a 68% yield, lower than hydroxylated analogs (85%) due to steric hindrance from the benzodiazole group .

Biological Activity

The compound 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one is a member of the class of compounds known as chalcones , which are characterized by their open-chain structure and are considered important in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one
  • Molecular Formula : C₁₅H₁₃ClN₂O
  • Molecular Weight : 272.73 g/mol

Antimicrobial Activity

Research indicates that derivatives of benzimidazolyl chalcones, including the compound , exhibit significant antimicrobial properties. A study highlighted that various synthesized benzimidazolyl chalcones demonstrated notable activity against a range of bacterial strains and fungi. The structure-activity relationship (SAR) suggested that specific substitutions on the phenyl rings enhanced antibacterial activity against Gram-positive and Gram-negative bacteria .

Bacterial Strain Activity Observed
Staphylococcus aureusHigh
Escherichia coliModerate
Candida albicansSignificant

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it exhibits cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and PC12 (pheochromocytoma) cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, which is crucial for cancer therapy .

Cell Line IC50 (µM) Mechanism
HepG212.5Apoptosis induction
PC1215.0Cell cycle arrest (G2/M phase)

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown potential anti-inflammatory effects. Studies have indicated that it can inhibit pro-inflammatory cytokines and reduce inflammation in various models, suggesting its utility in treating inflammatory diseases .

The biological activities of 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one can be attributed to several mechanisms:

  • Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.
  • Modulation of Cytokine Release : The compound reduces the release of inflammatory mediators, thereby mitigating inflammation.

Case Studies

A notable case study involved the synthesis and evaluation of various benzimidazolyl chalcones for their biological activities. Researchers synthesized a series of compounds and tested them against multiple pathogens and cancer cell lines. The findings indicated that structural modifications significantly influenced their biological efficacy, with certain derivatives displaying enhanced potency compared to others .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(1H-1,3-benzodiazol-2-yl)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, and how can reaction conditions be optimized for yield and purity?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation , involving the reaction of a substituted acetophenone derivative (e.g., 2,4-dihydroxy acetophenone) with an aromatic aldehyde (e.g., 4-chlorobenzaldehyde). Optimization requires:

  • Catalysts : NaOH or KOH in ethanol/water mixtures under reflux (60–80°C) .
  • Purification : Recrystallization using ethanol or methanol to isolate the α,β-unsaturated ketone product .
    • Key Considerations : Monitor reaction progress via TLC and adjust stoichiometry to minimize side products like aldol adducts .

Q. How should researchers characterize the compound using spectroscopic and chromatographic methods?

  • Spectroscopy :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR in DMSO-d6 to identify proton environments (e.g., enone protons at δ 6.5–7.5 ppm, benzodiazole protons at δ 8.0–8.5 ppm) .
  • IR : Confirm carbonyl (C=O) stretching at ~1650–1700 cm1^{-1} and C-Cl vibrations at ~750 cm1^{-1} .
    • Chromatography : HPLC with a C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Q. What crystallographic techniques are suitable for determining the compound's molecular geometry?

  • Data Collection : Single-crystal X-ray diffraction (SC-XRD) using a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Employ SHELXL for structure refinement, with anisotropic displacement parameters for non-H atoms. Validate using R-factor convergence (<0.05) .
  • Visualization : Use ORTEP-3 or WinGX to generate thermal ellipsoid plots and analyze bond angles/distances .

Advanced Research Questions

Q. How can computational chemistry predict the compound's electronic properties and reactivity?

  • Wavefunction Analysis : Use Multiwfn to calculate:

  • Electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites .
  • Electron localization function (ELF) to map π-conjugation in the enone system .
    • Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311G(d,p) level and compare with SC-XRD data to validate computational models .

Q. How can researchers resolve contradictions between experimental data and computational models of the compound's electronic properties?

  • Case Study : If experimental UV-Vis spectra (λmax ~300 nm) conflict with TD-DFT predictions, recalibrate solvent effects (e.g., use PCM models for ethanol) and reassess basis set selection (e.g., 6-311++G(d,p)) .
  • Validation : Cross-reference with X-ray charge density analysis to resolve discrepancies in dipole moment calculations .

Q. What methodologies are recommended for analyzing the compound's interaction with biological targets (e.g., enzymes or receptors)?

  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets like cannabinoid receptors. Parameters:

  • Grid box centered on the active site (20 Å3^3), Lamarckian genetic algorithm for conformational sampling .
  • Validate docking poses with MD simulations (GROMACS) to assess binding stability .
    • Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 4-chlorophenyl vs. 4-fluorophenyl) with binding affinity using free energy perturbation (FEP) calculations .

Q. How can researchers address challenges in refining the compound's crystal structure from low-resolution data?

  • Data Handling : Use SHELXD for phase problem resolution in low-symmetry space groups (e.g., P11) and apply TWINLAW for twinned crystals .
  • Validation Tools : Check for overfitting using Rfree_{free} and validate hydrogen bonding networks with PLATON .

Data Contradiction Analysis

Q. How should conflicting crystallographic data (e.g., bond length disparities) be resolved?

  • Root Cause : Discrepancies may arise from thermal motion or disorder.
  • Resolution :

  • Re-refine data with SHELXL using restraints for anisotropic displacement parameters .
  • Compare with analogous structures (e.g., (Z)-3-(4-chlorophenyl)-1-(2,4-difluorophenyl)prop-2-en-1-one) to identify systematic errors .

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